2-(1H-indol-3-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-28-15-18(14-27-28)17-12-25-23(26-13-17)31-19-6-8-29(9-7-19)22(30)10-16-11-24-21-5-3-2-4-20(16)21/h2-5,11-15,19,24H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCPGWATKMSGNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)CC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-indol-3-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic applications.
Chemical Structure
The molecular structure of the compound can be broken down into several functional groups, including an indole ring, a piperidine moiety, and a pyrazole-pyrimidine component. This diversity in structure suggests a multifaceted mechanism of action, potentially allowing for interaction with various biological targets.
Anticancer Properties
Research indicates that derivatives of indole and pyrazole compounds often exhibit significant anticancer activity. For example, studies have shown that pyrazinoindoles can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays demonstrated that certain derivatives significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells .
Neuropsychiatric Effects
Compounds with indole structures are known to interact with neurotransmitter systems. The indole moiety in our compound may influence serotonin receptors, which are critical in mood regulation. A study highlighted that similar compounds could act as antagonists at serotonin receptors, potentially offering therapeutic avenues for anxiety and depression .
Antimicrobial Activity
The antimicrobial properties of related pyrazinoindole derivatives have been documented extensively. For instance, certain derivatives showed activity against Staphylococcus aureus and Pseudomonas aeruginosa, indicating that our compound might also possess similar antibacterial properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. The presence of the indole and piperidine rings appears to enhance receptor binding affinity, while modifications on the pyrazole ring can influence selectivity and potency against specific targets.
| Substituent | Effect on Activity |
|---|---|
| Indole ring | Enhances interaction with serotonin receptors |
| Piperidine moiety | Increases lipophilicity and receptor binding |
| Pyrazole substitution | Modulates activity against bacterial strains |
Case Studies
Several case studies have explored the biological effects of structurally similar compounds:
- Neuropsychiatric Applications : A study on pyrazinoindoles indicated their effectiveness in reducing anxiety-like behaviors in rodent models, suggesting potential for treating mood disorders .
- Anticancer Efficacy : Another investigation revealed that a related indole derivative inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .
- Antimicrobial Testing : A series of experiments assessed the antibacterial potential of substituted pyrazinoindoles, confirming significant activity against Gram-positive bacteria .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related analogs with modifications in the indole, piperidine, or heterocyclic substituents (Table 1).
Table 1: Structural and Functional Comparison
Key Findings :
Indole Positional Isomerism :
- The target compound’s indole-3-yl group (vs. indole-2-yl in ) optimizes binding to aromatic residues in kinase ATP pockets, as seen in EGFR-TK inhibitors .
- Substitution at indole-2-yl (e.g., ) correlates with GPCR activity, suggesting divergent target profiles.
Heterocyclic Substituents: Pyrimidine-pyrazole (target) vs. imidazopyridazine (): Both enhance kinase affinity, but pyrimidine-pyrazole improves metabolic stability (lower CYP3A4 liability) .
Linker Flexibility :
- Piperidine (target) vs. piperazine (): Piperidine’s reduced basicity minimizes off-target ion channel interactions compared to piperazine derivatives .
Synthetic Accessibility :
- The target compound likely employs reductive amination (as in ) to couple the pyrimidine-pyrazole fragment to the indole-piperidine core.
- In contrast, benzoylpiperazine analogs () require multi-step acylations, reducing scalability.
Pharmacological Data :
Q & A
Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Answer:
For structural elucidation, high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY, HSQC) are essential to confirm molecular weight and connectivity. X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for solving phase problems) is critical for resolving stereochemistry and verifying the piperidine-pyrimidine-indole scaffold . Crystallographic data should be deposited in repositories like the Cambridge Structural Database (CSD) to enable reproducibility .
Advanced: How can synthetic challenges in coupling the pyrimidine-oxy-piperidine moiety to the indole core be optimized?
Answer:
Key steps include:
- Reagent selection : Use POCl₃/DMF for pyrimidine activation, followed by nucleophilic substitution with 4-hydroxypiperidine under anhydrous conditions .
- Reaction conditions : Reflux in ethanol/water (4:1 v/v) for 12–16 hours to ensure complete substitution .
- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) to isolate intermediates, followed by recrystallization from ethanol to enhance purity .
Basic: What structural features contribute to its potential biological activity?
Answer:
- Indole moiety : Acts as a hydrophobic pharmacophore, mimicking ATP-binding motifs in kinase targets .
- Pyrimidine-oxy-piperidine : Enhances solubility and facilitates hydrogen bonding with catalytic lysine residues in kinases (e.g., EGFR T790M mutants) .
- 1-Methylpyrazole : Reduces metabolic instability by blocking CYP450-mediated oxidation .
Advanced: How can target selectivity against wild-type (WT) vs. mutant kinases be rigorously assessed?
Answer:
- Enzymatic assays : Measure IC₅₀ values using recombinant WT and mutant kinases (e.g., EGFR L858R/T790M) under standardized ATP concentrations .
- Crystallography : Resolve co-crystal structures with kinase domains to identify binding interactions (e.g., covalent bonding with Cys797 in EGFR) .
- Cellular models : Validate selectivity in isogenic cell lines expressing WT or mutant kinases via proliferation assays .
Basic: What safety protocols are critical during synthesis and handling?
Answer:
- Ventilation : Use fume hoods when handling volatile reagents (e.g., POCl₃) or intermediates .
- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact, as per GHS guidelines for unclassified but reactive compounds .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl from POCl₃) with sodium bicarbonate before disposal .
Advanced: How can contradictions in biological activity data across assay formats be resolved?
Answer:
- Control variables : Standardize ATP concentrations (e.g., 1 mM for kinase assays) and cell culture conditions (e.g., serum-free media for proliferation assays) .
- Orthogonal assays : Validate hits using thermal shift assays (TSA) and surface plasmon resonance (SPR) to confirm binding affinity .
- Meta-analysis : Compare data across multiple studies to identify outliers (e.g., batch-to-batch compound variability) .
Basic: How does the piperidine moiety influence pharmacokinetic properties?
Answer:
- Solubility : The basic piperidine nitrogen improves aqueous solubility at physiological pH, enhancing oral bioavailability .
- Metabolic stability : The 4-oxy linkage reduces CYP3A4-mediated oxidation compared to unsubstituted piperidines .
Advanced: What strategies mitigate metabolic instability in preclinical studies?
Answer:
- Deuteration : Replace labile hydrogens (e.g., methyl groups) with deuterium to slow oxidative metabolism .
- Prodrug design : Introduce phosphate esters at the ketone group for delayed release in vivo .
- Structural analogs : Synthesize derivatives with fluorinated pyrimidines to block hydroxylation pathways .
Basic: How is crystallographic data validated to confirm structural assignments?
Answer:
- R-factor analysis : Ensure final R₁ < 0.05 and wR₂ < 0.10 using SHELXL refinement .
- Residual density maps : Confirm absence of unmodeled electron density (>0.5 e⁻/ų) near chiral centers .
- Thermal parameters : Validate isotropic displacement parameters (B-factors) for all non-H atoms .
Advanced: How can polymorphism impact biological activity, and how is it characterized?
Answer:
- Screening : Perform solvent-mediated crystallization trials (e.g., ethanol, DMF) to identify polymorphs .
- DSC/TGA : Use differential scanning calorimetry (DSC) to detect melting point variations between forms .
- Bioactivity assays : Compare IC₅₀ values of polymorphs in cellular models to assess potency differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
